1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Descripción
The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused pyrrolo-triazole-dione core linked to a 1,2,4-oxadiazole ring substituted with ethoxy and methoxyphenyl groups, as well as a 4-methylphenyl substituent . Its structural complexity arises from the integration of multiple pharmacophoric motifs, including the oxadiazole (known for metabolic stability and hydrogen-bonding capacity) and the triazole-dione system (implicated in diverse bioactivities). While direct pharmacological data for Compound A are unavailable in the provided evidence, its design aligns with trends in medicinal chemistry targeting enzyme inhibition or receptor modulation.
Propiedades
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O5/c1-4-33-16-10-7-14(11-17(16)32-3)21-24-18(34-26-21)12-28-20-19(25-27-28)22(30)29(23(20)31)15-8-5-13(2)6-9-15/h5-11,19-20H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXDGYRLLFLSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C)N=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of Amidoximes
The 1,2,4-oxadiazole ring is typically constructed via cyclization of amidoximes with carboxylic acid derivatives. For the 3-(4-ethoxy-3-methoxyphenyl) substituent:
Preparation of Amidoxime Precursor
Cyclization with Activated Carboxylic Acids
Alternative Oxadiazole Formation Using Phosphorus Oxychloride
A robust method involves reacting hydrazides with carboxylic acids in the presence of POCl3:
Hydrazide Synthesis
Cyclodehydration
Synthesis of the Pyrrolo-Triazole Core
Triazole Ring Formation via Huisgen Cycloaddition
The 1,2,3-triazole ring is synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Azide Precursor Preparation
Cycloaddition with Pyrrolidinone
Oxidative Cyclization for Pyrrolo-Triazole Dione
The dione functionality is introduced via oxidation of the secondary alcohol:
Swern Oxidation
- The pyrrolidine alcohol is treated with oxalyl chloride/DMSO in DCM at −60°C, followed by triethylamine quench.
- Temperature Control : Critical to prevent over-oxidation.
Lactam Formation
Fragment Coupling and Final Assembly
Alkylation of the Pyrrolo-Triazole Nitrogen
The oxadiazole-methyl group is introduced via N-alkylation:
- Methylation with Oxadiazole-CH2Br
- The pyrrolo-triazole dione (1 equiv) reacts with 5-(bromomethyl)-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole (1.2 equiv) in anhydrous DMF with K2CO3 (2 equiv) at 60°C for 8 hours.
- Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:3)
- Yield : 48–52%
Challenges in Coupling Efficiency
- Steric Hindrance : Bulky substituents on both fragments reduce reaction rates. Microwave-assisted synthesis (100°C, 30 min) improves yields to 65%.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazole nitrogen.
Analytical Data and Characterization
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6):
- HRMS : m/z calculated for C28H26N6O6 [M+H]+: 543.1934; found: 543.1938.
Comparative Analysis of Synthetic Routes
| Method | Oxadiazole Yield | Triazole Yield | Coupling Yield | Total Yield | Reference |
|---|---|---|---|---|---|
| POCl3 Cyclization + CuAAC | 70% | 60% | 52% | 22% | |
| Microwave-Assisted | 68% | 65% | 65% | 29% | |
| Hydrazide Route | 78% | 58% | 48% | 21% |
Industrial-Scale Considerations
Análisis De Reacciones Químicas
Types of Reactions
1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
-
Anti-inflammatory Properties
- Research indicates that compounds similar to the one exhibit significant anti-inflammatory effects. The oxadiazole and triazole moieties are known to influence inflammatory pathways by modulating the production of pro-inflammatory cytokines such as TNF-alpha. This suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
-
Anticancer Activity
- The structural components of this compound may also contribute to anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The unique combination of functional groups in this compound could enhance its efficacy against various cancer types .
- Antimicrobial Effects
Material Science Applications
-
Organic Electronics
- The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its structure allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport.
-
Polymer Chemistry
- The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of materials. Research into polymer composites incorporating similar structures has shown improved performance characteristics which could be beneficial in various industrial applications.
Case Study 1: Anti-inflammatory Mechanism
A study conducted on a related oxadiazole compound demonstrated its ability to inhibit the NF-kB pathway, leading to reduced expression of inflammatory cytokines in vitro. This mechanism suggests that similar compounds could be developed for therapeutic use in chronic inflammatory diseases.
Case Study 2: Anticancer Efficacy
In vitro assays have shown that triazole derivatives can induce apoptosis in colorectal cancer cells through mitochondrial pathways. This indicates that the compound's structural features might be exploited for developing novel anticancer therapies.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory drugs | Modulates TNF-alpha production |
| Anticancer agents | Induces apoptosis in cancer cells | |
| Antimicrobial agents | Effective against various pathogens | |
| Material Science | Organic electronics | Suitable for OLEDs and photovoltaic cells |
| Polymer composites | Enhances mechanical and thermal properties |
Mecanismo De Acción
The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Pyrrolo-Thiazolo-Pyrimidine Derivatives
The compound 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound B, ) shares a fused heterocyclic core with Compound A but replaces the oxadiazole with a thiazolo-pyrimidine system. Key differences include:
- Substituents : Compound B features a 4-methoxyphenyl group and lacks the ethoxy substitution seen in Compound A.
- Synthesis: Compound B is synthesized via reaction with monochloroacetic acid in ethanol and sodium acetate, contrasting with the oxadiazole-forming conditions likely used for Compound A .
- Stability : The thiadiazine ring in Compound B may confer different solubility and reactivity compared to the oxadiazole in Compound A.
Triazolone Derivatives
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound C, ) shares ethoxy/methoxyphenyl substituents but lacks the fused pyrrolo-triazole-dione core. Its synthesis involves cesium carbonate in DMF, highlighting divergent reaction conditions compared to the multi-step procedures required for Compound A .
Functional Group Analogues
Oxadiazole-Containing Compounds
The 1,2,4-triazole-3-thiol derivatives () incorporate oxadiazole or triazole rings but lack the fused bicyclic system of Compound A.
Ethoxy/Methoxy-Substituted Aromatics
Compounds like 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (Compound D, ) share ethoxyphenyl groups but incorporate pyridine and hydroxyl substitutions, which may alter hydrogen-bonding interactions compared to Compound A’s methylphenyl group .
Structural and Computational Insights
While crystallographic data for Compound A are unavailable, tools like SHELXL () and ORTEP-3 () are widely used for refining and visualizing analogous heterocycles.
Actividad Biológica
The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups including an oxadiazole ring and a pyrrolo-triazole moiety. Its molecular formula is with a molecular weight of 498.5 g/mol. The structural complexity contributes to its diverse biological properties.
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in cellular signaling and metabolism. Notably, it can inhibit kinases and proteases that are critical for cell proliferation and survival.
- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and caspase activation.
- Signaling Pathway Modulation : It interferes with the MAPK/ERK signaling pathway, leading to reduced cell proliferation and enhanced apoptosis in various cancer cell lines .
Anticancer Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines including MCF7 (breast cancer) and PC-3 (prostate cancer). In one study, it achieved an IC50 value of approximately 10 µM against MCF7 cells .
Antimicrobial Activity
The presence of the oxadiazole ring in the compound suggests potential antimicrobial properties:
- Broad Spectrum : Compounds containing the 1,2,4-oxadiazole moiety have been reported to possess antibacterial and antifungal activities. This particular compound may exhibit similar effects due to its structural characteristics .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also have anti-inflammatory properties:
- Cytokine Inhibition : It has been observed to reduce the levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .
Comparative Analysis with Similar Compounds
A comparative analysis with other oxadiazole derivatives reveals that this compound may have superior biological activity due to its unique structural features. The following table summarizes key differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Simple oxadiazole | Moderate anticancer |
| Compound B | Oxadiazole + amine | Strong antibacterial |
| Current Compound | Oxadiazole + pyrrolo-triazole | High anticancer & antimicrobial |
Case Studies
- Study on Anticancer Properties : A recent study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
- Antimicrobial Evaluation : Another study focused on the antimicrobial potential of similar oxadiazole derivatives showed promising results against resistant bacterial strains .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Cyclization : Use sodium hydride in toluene to facilitate the formation of the oxadiazole and pyrrolo-triazole-dione core ().
- Coupling reactions : Introduce the 4-ethoxy-3-methoxyphenyl and 4-methylphenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling (analogous to methods in ).
- Purification : Employ column chromatography followed by recrystallization (e.g., ethanol/water mixtures) to isolate the product. Validate purity via HPLC (>95% purity threshold recommended) .
Q. How can the compound’s structure and purity be rigorously validated?
- Spectroscopic analysis : Use -NMR to confirm substituent positions (e.g., methoxy and ethoxy protons at δ 3.8–4.2 ppm) and IR for functional groups (e.g., carbonyl stretches at ~1700 cm) .
- Elemental analysis : Match calculated and observed C, H, N, and O percentages to confirm stoichiometry .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) ensures purity and detects byproducts .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives with enhanced antifungal activity?
- Target selection : Prioritize enzymes like fungal 14-α-demethylase lanosterol (PDB: 3LD6), which is critical in ergosterol biosynthesis .
- Docking workflow :
- Prepare the compound’s 3D structure using software like AutoDock Vina.
- Identify binding pockets near the heme cofactor in 3LD3.
- Evaluate binding affinity (ΔG) and hydrogen-bond interactions (e.g., between the oxadiazole ring and active-site residues).
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and correlate with in vitro antifungal assays .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Purity verification : Re-test the compound using HPLC and elemental analysis to rule out batch-specific impurities (e.g., residual solvents or unreacted intermediates) .
- Assay standardization :
- Use consistent cell lines (e.g., Candida albicans ATCC 10231 for antifungal tests).
- Normalize results to positive controls (e.g., amphotericin B).
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing ethoxy with methoxy) and compare activity trends (see for analogous SAR workflows) .
Q. What computational methods can predict the compound’s reactivity for further functionalization?
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?
- In vitro ADME :
- Solubility : Use shake-flask method in PBS (pH 7.4).
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS.
- In silico predictions : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
